Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
CAS No.:
Cat. No.: VC13676989
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3 |
| Standard InChI Key | NJKNDGQUFLNXNJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate features a fused bicyclic system comprising a cyclopropane ring annulated to a pyrrolidine moiety. The exo configuration refers to the spatial orientation of the methyl ester group relative to the bicyclic framework, a critical determinant of its reactivity and physicochemical properties . Key structural attributes include:
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Bicyclo[3.1.0]hexane core: Provides steric rigidity and influences conformational dynamics.
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tert-Butoxycarbonyl (Boc) group: Protects the secondary amine at position 3, enhancing stability during synthetic manipulations .
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Methyl ester: Serves as a handle for further functionalization via hydrolysis or transesterification .
Physical and Chemical Properties
The compound’s properties are summarized in Table 1.
Table 1: Physicochemical Profile of Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
The Boc group increases molecular weight by 100.12 g/mol compared to the unprotected amine, while the methyl ester contributes to the compound’s polarity and solubility in organic solvents like ethyl acetate and dimethyl carbonate .
Synthesis and Stereochemical Control
Dirhodium(II)-Catalyzed Cyclopropanation
A breakthrough synthesis involves Rh₂(esp)₂-catalyzed [2+1] cycloaddition between N-Boc-2,5-dihydropyrrole and ethyl diazoacetate (Scheme 1) . Under optimized conditions (0.005 mol% catalyst, dimethyl carbonate, 90°C), this method achieves:
Scheme 1: Stereoselective Synthesis Pathway
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Cycloaddition: N-Boc-2,5-dihydropyrrole + ethyl diazoacetate → Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (1:1 exo:endo).
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Equilibration: Treatment with tert-BuONa in THF converts endo to exo ester.
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Hydrolysis: NaOH/EtOH yields exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid .
Alternative Synthetic Routes
Earlier methods involved multi-step sequences starting from (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol :
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Boc Protection: Reaction with di-tert-butyl dicarbonate in dioxane/water (89.9% yield) .
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Esterification: Subsequent coupling with methyl chlorocarbonate or similar agents.
While effective, these routes require chromatographic purification and offer lower diastereoselectivity compared to dirhodium catalysis .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The bicyclo[3.1.0]hexane scaffold is prized for mimicking peptide conformations and enhancing metabolic stability. Key applications include:
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Antiviral agents: Rigid cores improve binding to protease active sites .
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Fluorescent probes: The amine group facilitates conjugation to imaging tags .
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Kinase inhibitors: Stereochemical rigidity enhances selectivity against ATP-binding pockets .
Case Study: Antibiotic Development
In a recent campaign, the methyl ester was hydrolyzed to the carboxylic acid, then coupled to a β-lactam scaffold via amide bond formation. The resulting analog showed 8-fold increased activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound .
Future Directions and Challenges
Improving Synthetic Efficiency
Current research focuses on:
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Catalyst optimization: Chiral dirhodium complexes (e.g., Rh₂((S)-tetra-3,5-dibromo-TPPTTL)₄) to enhance enantioselectivity .
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Flow chemistry: Continuous processing to reduce reaction times and catalyst loadings .
Expanding Therapeutic Utility
Ongoing studies explore:
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